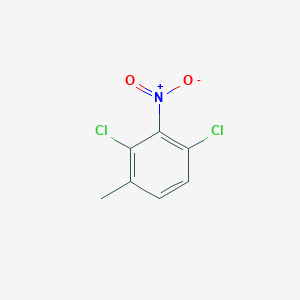

2,4-Dichloro-3-nitrotoluene

Description

Structure

3D Structure

Properties

CAS No. |

13790-14-2 |

|---|---|

Molecular Formula |

C7H5Cl2NO2 |

Molecular Weight |

206.02 g/mol |

IUPAC Name |

1,3-dichloro-4-methyl-2-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |

InChI Key |

JPGMJOAPBGZPKD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |

Other CAS No. |

13790-14-2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,4 Dichloro 3 Nitrotoluene and Analogues

Established Synthetic Routes and Process Optimization

The synthesis of 2,4-dichloro-3-nitrotoluene and its analogues is primarily achieved through three main strategies: nitration of dichlorotoluene precursors, halogenation of nitrotoluene isomers, and hydrolysis of trichloro-nitrotoluene intermediates. evitachem.comtandfonline.com

Nitration Reactions of Dichlorotoluene Precursors

The direct nitration of 2,4-dichlorotoluene (B165549) is a common and extensively studied method for producing this compound. evitachem.com This electrophilic aromatic substitution reaction typically involves treating 2,4-dichlorotoluene with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. evitachem.comcerritos.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO2+), which is the active electrophile in the reaction. cerritos.edumasterorganicchemistry.com

The regioselectivity of the nitration is influenced by the directing effects of the substituents on the toluene (B28343) ring. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects primarily yields the 3-nitro and 5-nitro isomers.

A typical laboratory-scale procedure involves the slow, dropwise addition of the mixed acid to 2,4-dichlorotoluene while maintaining a low temperature to control the exothermic reaction. google.com For instance, one method describes dissolving 2,4-dichlorotoluene in a solvent like dichloroethane and then adding concentrated nitric acid, keeping the temperature below a certain threshold, followed by a period of reflux to ensure complete reaction. google.com

Table 1: Exemplary Nitration Reaction of 2,4-Dichlorotoluene

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorotoluene | google.com |

| Nitrating Agent | Concentrated Nitric Acid (98%) | google.com |

| Solvent | Dichloroethane | google.com |

| Molar Ratio (Substrate:Nitrating Agent) | 1 : 1.1 | google.com |

| Reaction Temperature | 30-35°C (during addition) | google.com |

| Reaction Time | 2.0 hours (reflux) | google.com |

| Product | 2,4-Dichloro-5-nitrotoluene | google.com |

| Yield | 91% | google.com |

This table is for illustrative purposes and specific conditions may vary.

Continuous-flow nitration has emerged as a safer and more efficient alternative to traditional batch processing for nitration reactions, which are notoriously exothermic and can pose significant safety risks. vapourtec.comnih.govbeilstein-journals.org Microreactors and other continuous-flow systems offer superior heat and mass transfer, precise control over reaction parameters, and smaller reaction volumes, which mitigates the risk of thermal runaways. evitachem.comnih.govbeilstein-journals.org

Research has shown that using microreactors for the nitration of toluene can significantly reduce reaction times and improve yields. evitachem.com For instance, a continuous process for the synthesis of a substituted benzoic acid from 2,4-dichlorotoluene using dilute nitric acid in a coiled tubular reactor at 175°C and 18 bar pressure resulted in a yield of over 90%. google.com The residence time in such systems can be as short as a few minutes, a stark contrast to the hours often required for batch reactions. nih.govbeilstein-journals.org The kinetics of these rapid reactions can be studied effectively in continuous-flow setups, allowing for precise optimization of flow rates, temperature, and reagent concentrations to maximize the yield of the desired isomer. vapourtec.com

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and efficiency of the nitration of dichlorotoluene. While the classic mixed acid system (HNO₃/H₂SO₄) is widely used, alternative catalyst systems have been explored to improve the process. acs.org

Solid acid catalysts, such as zeolites, have shown promise in promoting para-selectivity in the nitration of aromatic compounds. ethz.chgoogle.com For example, zeolite beta has been identified as an effective catalyst for the nitration of toluene with high para-selectivity. ethz.ch The use of solid acids can also simplify product purification and reduce the generation of acidic waste streams. google.com

Reaction conditions such as temperature and the ratio of nitrating agent to substrate are critical parameters. Lower temperatures generally favor the formation of the para-isomer in toluene nitration. nih.gov The molar ratio of nitric acid to the dichlorotoluene substrate is carefully controlled to prevent over-nitration and the formation of dinitro or trinitro compounds. cerritos.edugoogle.com

Halogenation Pathways Leading to Dichloronitrotoluene Isomers

An alternative synthetic route involves the halogenation of nitrotoluene isomers. For instance, the chlorination of 4-nitrotoluene (B166481) can be controlled to produce 2-chloro-4-nitrotoluene (B140621), which can be a precursor in the synthesis of other compounds. google.com The key to this process is to stop the chlorination after the introduction of one chlorine atom to avoid the formation of dichloronitrotoluenes. google.com This reaction is typically carried out in the presence of a chlorination catalyst like ferric chloride. google.com

The directive effects of the existing nitro and methyl groups on the incoming chlorine atom determine the regiochemical outcome. The methyl group directs ortho and para, while the nitro group is a meta-director. The chlorination of m-nitrotoluene, for example, yields 2-chloro-5-nitrotoluene. quora.com

Hydrolysis and Derivatization from Trichloro-nitrotoluene Intermediates

Another synthetic strategy involves the hydrolysis of a trichloro-nitrotoluene intermediate. A practical synthesis of 2,4-dichloro-3-methyl-6-nitrophenol (B1581406) has been achieved through the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene. tandfonline.com The major chlorination product, 2,3,6-trichloro-4-nitrotoluene, undergoes hydrolysis with potassium hydroxide (B78521) in water to yield the desired dichlorinated phenol (B47542) with high yield and purity. tandfonline.comchemicalbook.com This method highlights the potential for derivatization from more highly halogenated precursors.

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for this compound and its analogues. researchgate.netfrontiersin.org A significant area of focus is the reduction of hazardous waste, particularly the large quantities of strong acid waste generated in traditional nitration processes. google.com

One approach involves the use of alternative nitrating agents and catalyst systems. For example, a method for preparing dichlorotoluene nitride intermediates uses concentrated nitric acid in a solvent like dichloroethane, avoiding the use of sulfuric acid and the associated waste treatment issues. google.com Another "clean preparation method" utilizes ammonium (B1175870) nitrate (B79036) instead of nitric acid, which is more convenient to handle and less corrosive. google.com This process also incorporates the recycling of waste acid from one nitration step to be used in a subsequent step, demonstrating a circular economy approach. google.com

The adoption of continuous-flow technology, as discussed earlier, is also a key aspect of green chemistry. vapourtec.comnih.govbeilstein-journals.org By enabling better control and reducing reaction volumes, flow chemistry not only improves safety but also minimizes waste and energy consumption. vapourtec.com The use of green solvents, such as ionic liquids or supercritical fluids, is another area of investigation to replace traditional volatile organic solvents. researchgate.netfrontiersin.org

Chemo- and Regioselectivity in Synthesis of Substituted Nitrotoluenes

The synthesis of specific isomers of substituted nitrotoluenes, such as this compound, is fundamentally governed by the principles of chemo- and regioselectivity in electrophilic aromatic substitution. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity dictates the position at which a reaction occurs. In the context of nitrating substituted toluenes, regioselectivity is paramount as it determines the placement of the incoming nitro group on the aromatic ring, leading to the formation of specific isomers.

The orientation of electrophilic attack is not random but is directed by the substituents already present on the benzene (B151609) ring. rafflesuniversity.edu.in These substituents can be broadly categorized based on their influence on the reactivity of the ring and the position they direct the incoming electrophile to. libretexts.org

Directing Effects of Substituents

Substituents influence the regioselectivity of nitration through a combination of inductive and resonance effects. They are classified as either activating or deactivating groups, which in turn determines their directing effect. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. rafflesuniversity.edu.inlibretexts.org They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org Consequently, activating groups are ortho-, para-directors. The methyl group (-CH₃) of toluene is a classic example of a weak activating group. pressbooks.pub

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive than benzene. libretexts.org Most deactivating groups direct incoming electrophiles to the meta position because the ortho and para positions are even more deactivated. pressbooks.pub The nitro group (-NO₂) is a strong deactivating, meta-directing group. libretexts.org

Halogens: Halogens (e.g., -Cl, -Br) are a unique class. They are deactivating due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which preferentially stabilizes the ortho and para intermediates. libretexts.orgpressbooks.pub

The interplay of these effects is summarized in the table below.

| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |

| Activating | -CH₃, -OH, -OR | Activating | Ortho, Para |

| Deactivating | -NO₂, -CN, -COOH, -CHO | Deactivating | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| This table summarizes the general directing effects of common substituent groups in electrophilic aromatic substitution. libretexts.orgpressbooks.pub |

Mechanistic Insights into Regioselectivity

In the nitration of a di- or tri-substituted benzene derivative, the final product distribution is a result of the cumulative and sometimes competing directing effects of all substituents. For a molecule like 2,4-dichlorotoluene, the precursor to isomers such as this compound, the methyl group and the two chlorine atoms all influence the position of nitration.

The methyl group at C-1 directs towards positions C-2, C-4 (which are already substituted), and C-6. The chlorine atom at C-2 directs towards C-3 and C-6, while the chlorine at C-4 directs towards C-3 and C-5. The available positions for nitration are therefore C-3, C-5, and C-6. The electronic and steric environment of each position determines the major product. For instance, attack at C-6 is often sterically hindered by the adjacent methyl group. The electronic stabilization provided by the substituents for the arenium ion intermediate at each possible position dictates the regiochemical outcome.

Research Findings in Nitrotoluene Synthesis

Specific synthetic methodologies have been developed to control the regioselectivity of nitration reactions. The choice of nitrating agent, reaction temperature, and the use of catalysts can significantly influence the isomer distribution. frontiersin.orgnih.gov

For example, the nitration of 2,4-dichlorotoluene with fuming nitric acid at 0°C has been reported to yield 2,4-dichloro-5-nitrotoluene as the major product. prepchem.com In this case, the nitro group is directed to the position that is ortho to the C-4 chlorine and meta to the C-2 chlorine.

Table 1: Regioselectivity in the Nitration of Substituted Benzenes

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

|---|---|---|---|---|

| Toluene (-CH₃) | 63 | 3 | 34 | libretexts.org |

| Chlorobenzene (-Cl) | 35 | 1 | 64 | libretexts.org |

| Nitrobenzene (B124822) (-NO₂) | 7 | 91 | 2 | libretexts.org |

This interactive table shows the product distribution from the nitration of various monosubstituted benzenes, illustrating the directing effects of different functional groups.

Modern approaches often employ solid acid catalysts, such as zeolites, to enhance regioselectivity, particularly to favor the formation of the para-isomer, which is often commercially valuable. google.comresearchgate.net These catalysts can exert shape-selective control by influencing which isomer can form within their porous structure. researchgate.net Research has also explored solvent-free systems and alternative nitrating agents to develop cleaner and more selective nitration processes. semanticscholar.orgrsc.org

Environmental Fate and Advanced Transformation Pathways of 2,4 Dichloro 3 Nitrotoluene

Biodegradation and Microbial Metabolism Studies

The biodegradation of nitroaromatic compounds, including chlorinated and nitrated toluenes, is a key process in their environmental detoxification. Microorganisms have evolved diverse catabolic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. asm.org The presence of both chlorine and nitro groups on the aromatic ring of 2,4-Dichloro-3-nitrotoluene makes it particularly resistant to degradation. nih.gov

Under aerobic conditions, the initial attack on nitroaromatic compounds is often catalyzed by powerful oxidative enzymes. Bacteria capable of degrading related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) have been isolated and studied extensively, providing a model for the potential degradation pathways of this compound. researchgate.netnih.gov The primary mechanism involves the oxygenolytic removal of the nitro group, a critical step that destabilizes the aromatic ring and facilitates further degradation.

Rieske non-heme iron dioxygenases are crucial enzyme systems in the aerobic catabolism of many aromatic compounds, including nitroarenes. ecetoc.org These multi-component enzymes catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic ring. nih.gov In the case of nitroaromatic compounds, this dioxygenation typically occurs at the nitro-substituted carbon and an adjacent carbon, leading to the formation of a catechol and the release of the nitro group as nitrite (B80452). ecetoc.org

Several nitroarene dioxygenases, such as nitrobenzene (B124822) 1,2-dioxygenase and 2,4-dinitrotoluene dioxygenase, have been characterized and show activity against a range of nitrated aromatic substrates. ecetoc.org While no dioxygenase with specific activity against this compound has been definitively characterized, the engineering of existing nitroarene dioxygenases has shown promise in expanding their substrate range to include recalcitrant compounds like 2,4-dichloronitrobenzene (B57281). ecetoc.org This suggests that similar enzymatic systems could potentially be adapted for the degradation of this compound.

The table below summarizes key Rieske non-heme dioxygenases involved in the degradation of related nitroaromatic compounds.

| Enzyme/System Name | Source Organism | Substrate(s) | Reference |

| 2,4-Dinitrotoluene Dioxygenase | Burkholderia sp. strain DNT | 2,4-Dinitrotoluene | researchgate.net |

| Nitrobenzene 1,2-Dioxygenase | Comamonas sp. strain JS765 | Nitrobenzene, 3-Nitrotoluene | uni.lu |

| 2-Nitrotoluene (B74249) 2,3-Dioxygenase | Acidovorax sp. strain JS42 | 2-Nitrotoluene | nih.gov |

| 2,3-Dichloronitrobenzene (B165493) Dioxygenase | Diaphorobacter sp. strain JS3051 | 2,3-Dichloronitrobenzene | nih.gov |

The initial dioxygenase attack on a dichloronitrotoluene would predictably lead to the formation of a dichlorinated catechol. For instance, the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051 results in the formation of 3,4-dichlorocatechol. nih.gov Similarly, the degradation of 2,4-dichlorotoluene (B165549) by Ralstonia sp. strain PS12 proceeds through dichloromethylcatechols. nih.gov By analogy, the aerobic degradation of this compound would likely produce a dichlorinated methylcatechol, such as 3,5-dichloro-4-methylcatechol, following the removal of the nitro group.

The subsequent degradation of these dichlorocatechols typically proceeds via ortho- or meta-ring cleavage pathways, catalyzed by other dioxygenases. These pathways ultimately lead to intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can be assimilated by the cell. The specific ring-cleavage pathway employed depends on the substituent pattern of the catechol intermediate and the enzymatic machinery of the degrading microorganism.

The genes encoding the enzymes for nitroarene degradation are often located in clusters on plasmids or the bacterial chromosome. nih.gov These gene clusters typically include the structural genes for the multi-component dioxygenase (alpha and beta subunits, ferredoxin, and reductase), as well as genes for the downstream processing of the catechol intermediates and regulatory elements. nih.gov For example, the dnt gene cluster in Burkholderia sp. strain DNT encodes the enzymes for 2,4-dinitrotoluene degradation. researchgate.net

Analysis of these gene clusters reveals a modular nature, suggesting that they have evolved through the recruitment of genes from different catabolic pathways. This "patchwork assembly" allows bacteria to rapidly adapt to degrade novel xenobiotic compounds. The genetic regulators of these pathways are often from the LysR-type family of transcriptional regulators, which control the expression of the catabolic genes in response to the presence of the substrate or an intermediate of the pathway. nih.gov

The table below illustrates a typical gene cluster organization for nitroarene degradation.

| Gene | Encoded Protein/Function | Reference |

| dntR | LysR-type transcriptional regulator | nih.gov |

| dntAa | Dioxygenase large (alpha) subunit | researchgate.net |

| dntAb | Dioxygenase small (beta) subunit | researchgate.net |

| dntAc | Ferredoxin component | researchgate.net |

| dntAd | Reductase component | researchgate.net |

| dntB | Monoxygenase for methylnitrocatechol | researchgate.net |

| dntC | 1,2-Dioxygenase for ring cleavage | researchgate.net |

| dntD | Hydrolase | researchgate.net |

| dntE | Hydrolase | researchgate.net |

| dntF | Aldolase | researchgate.net |

| dntG | Dehydrogenase | researchgate.net |

Under anaerobic conditions, the transformation of nitroaromatic compounds typically proceeds through reductive pathways. The highly electronegative nitro group acts as a favorable electron sink. In the absence of oxygen, microorganisms can utilize the nitro group as a terminal electron acceptor in a process analogous to denitrification.

For related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), anaerobic transformation involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This process is often carried out by a variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia. nih.govnih.gov The resulting aromatic amines are generally less toxic than their nitro-substituted precursors but can be more persistent in the environment.

While specific studies on the anaerobic degradation of this compound are limited, it is plausible that it would undergo a similar reductive transformation. The initial step would likely be the reduction of the nitro group to form 2,4-dichloro-3-aminotoluene. Further transformation of the resulting dichloroaminotoluene under anaerobic conditions is less certain and may lead to the formation of various intermediates. Complete mineralization under anaerobic conditions is often challenging and may require a consortium of different microbial species with complementary metabolic capabilities.

The introduction of a xenobiotic compound like this compound into the environment can exert strong selective pressure on the indigenous microbial communities. nih.gov Over time, this can lead to the adaptation and evolution of microorganisms with the ability to tolerate and even degrade the contaminant. uni.lu This adaptation can occur through various mechanisms, including horizontal gene transfer, which allows for the rapid dissemination of catabolic genes within the community. mdpi.com

In many cases, the complete degradation of a complex pollutant is not accomplished by a single microbial species but rather by a consortium of different organisms. researchgate.netnih.gov Within these consortia, different species may carry out different steps of the degradation pathway in a cooperative manner. For example, one species might perform the initial attack on the molecule, while another utilizes the resulting intermediates. researchgate.net This metabolic cooperation can lead to a more efficient and complete degradation of the contaminant than could be achieved by any single species alone.

Studies on soils contaminated with other pollutants have shown that long-term exposure leads to shifts in the microbial community structure, with an enrichment of populations capable of degrading the contaminants. ugent.befrontiersin.org The application of a pesticide, for instance, can lead to a significant but sometimes transient change in the bacterial community's genetic structure, with an increase in the abundance of genes associated with the degradation of that pesticide. mdpi.com The adaptability of microbial consortia is a key factor in the natural attenuation of pollutants in contaminated sites. nih.gov

Enzyme Engineering and Semi-Rational Design for Enhanced Degradation

The biodegradation of persistent xenobiotic compounds like this compound is often limited by the low efficacy and narrow substrate specificity of naturally occurring enzymes. To overcome these limitations, enzyme engineering and semi-rational design have emerged as powerful strategies. These approaches aim to enhance the catalytic activity and broaden the substrate range of enzymes, particularly Rieske non-heme iron dioxygenases, which are crucial for initiating the degradation of nitroaromatic pollutants. researchgate.netnih.gov While specific studies on this compound are limited, research on analogous compounds such as 2,4-dichloronitrobenzene (24DCNB) provides a clear framework for how these techniques can be applied. researchgate.netnih.govasm.org

The core principle involves identifying key amino acid residues in the enzyme's active site, known as hotspots, and modifying them through techniques like site-directed mutagenesis. researchgate.netnih.gov This targeted modification can reshape the active site to better accommodate and degrade pollutants that are not efficiently processed by the wild-type enzyme. The semi-rational design approach integrates computational pre-screening with experimental validation, accelerating the development of potent biocatalysts for environmental remediation. researchgate.netnih.gov

Site-directed mutagenesis is a cornerstone of enzyme engineering, allowing for precise amino acid substitutions to alter an enzyme's function. nih.gov Studies on nitroarene dioxygenases, such as 2,3-dichloronitrobenzene dioxygenase (23DCNBDO) and 2,4-dinitrotoluene dioxygenase (DDO), have demonstrated that mutations at specific residues can dramatically alter substrate specificity and enhance catalytic activity towards recalcitrant compounds. nih.govnih.govpsu.edu

For instance, research on 23DCNBDO from Diaphorobacter sp. strain JS3051 identified residue E204 as critical for substrate specificity. nih.gov By creating mutants, researchers could probe how changes at this position affect the enzyme's ability to degrade different dichloronitrobenzene isomers. nih.gov Similarly, engineering of the 2,3-dichloronitrobenzene dioxygenase to improve its activity against 2,4-dichloronitrobenzene (24DCNB) showed that combining two beneficial mutations, E204M and M248I, resulted in a 62-fold increase in degradation activity. nih.govasm.org The resulting engineered enzyme converted 24DCNB into 3,5-dichlorocatechol. nih.govasm.org

Another study focused on the 2-nitrotoluene dioxygenase (2NTDO) from Acidovorax sp. strain JS42. Laboratory evolution experiments selected for mutants with enhanced activity towards 3-nitrotoluene. These experiments consistently identified mutations at residue I204 in the active site. researchgate.net These findings highlight how specific amino acid substitutions, guided by an understanding of the enzyme's active site architecture, can effectively expand the substrate range to include new, previously non-degradable nitroaromatic compounds. researchgate.net

Table 1: Examples of Site-Directed Mutagenesis in Nitroarene Dioxygenases

| Enzyme | Original Substrate | Target Substrate | Mutant Residue(s) | Observed Effect |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene Dioxygenase | 2,3-Dichloronitrobenzene | 2,4-Dichloronitrobenzene | E204M / M248I | 62-fold increase in activity. nih.govasm.org |

| 2-Nitrotoluene Dioxygenase | 2-Nitrotoluene | 3-Nitrotoluene | I204V | Increased oxygenation efficiency. researchgate.net |

Computational pre-screening serves as a vital tool in modern enzyme engineering, significantly reducing the time and labor required for identifying effective mutants. researchgate.netarxiv.org By using molecular dynamics simulations and other computational methods, researchers can predict how specific mutations will affect an enzyme's structure, stability, and catalytic function before undertaking extensive experimental work. researchgate.netnih.govnih.gov This in silico analysis helps to prioritize a smaller, more promising set of mutations for laboratory testing. researchgate.net

The successful engineering of 2,3-dichloronitrobenzene dioxygenase for enhanced activity towards 24DCNB was guided by such a computational approach. nih.govasm.org Molecular dynamic simulations were used to identify hotspots for mutagenesis, and the computationally predicted activity scores were largely consistent with the activities measured in subsequent wet lab experiments. researchgate.netnih.gov In silico analysis confirmed that residue 204 primarily affects substrate preference for meta-substituted nitroarenes. nih.govasm.org

These computational tools are not limited to predicting activity but can also elucidate the mechanisms behind altered substrate specificity. researchgate.netnih.gov For example, structural analyses and docking studies of 2-nitrotoluene dioxygenase variants suggested that amino acid substitutions in tunnels for both substrate and oxygen transport enabled tighter binding of target substrates in the active site. researchgate.net This synergy between computational design and experimental validation provides a robust framework for developing enzymes capable of degrading complex pollutants like this compound. researchgate.netasm.org

Photodegradation and Photoreactivity in Environmental Matrices

The fate of this compound in the environment is also influenced by abiotic processes, particularly photodegradation. When released into aquatic systems, this compound can be transformed by light through direct and indirect mechanisms. The nitro group and chlorine substituents on the aromatic ring make the molecule susceptible to photochemical reactions. eaht.orgnih.gov

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. nih.gov Compounds like nitrotoluenes strongly absorb UV light, making them susceptible to this degradation pathway in sunlit surface waters. nih.gov While direct photolysis of this compound has not been specifically detailed, studies on related compounds offer insights. For example, the direct photolysis of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions has been shown to proceed, albeit with varying efficiency depending on the light source and conditions. acs.org The process typically involves the excitation of the molecule to a short-lived triplet state, which then undergoes further reactions. acs.org For 2-nitrotoluene, photolysis leads to the formation of products like 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol, indicating that hydroxylation of the aromatic ring is a key transformation pathway. nih.gov It is plausible that direct photolysis of this compound would similarly lead to hydroxylated and potentially dechlorinated products.

Indirect photodegradation involves other chemical species, known as photosensitizers, that absorb light and transfer the energy to the target pollutant or generate reactive oxygen species (ROS) that then attack the pollutant. nih.gov This process can significantly accelerate the degradation of compounds that have low direct photolysis rates. researchgate.net

Common natural photosensitizers in aquatic environments include dissolved organic matter (DOM), such as humic and fulvic acids, as well as nitrate (B79036) and nitrite ions. nih.govresearchgate.net Riboflavin (Vitamin B2), a widespread micronutrient, has also been identified as a potent photosensitizer that can enhance the degradation of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT). researchgate.net In the presence of a photosensitizer like triethylamine (B128534) (TEA), chlorinated aromatic compounds can undergo reductive dechlorination. eaht.org Conversely, in the presence of nitrite (NO₂⁻), which can generate hydroxyl radicals upon irradiation, both nitration and hydroxylation of the aromatic ring can occur. eaht.org Given these precedents, the indirect photodegradation of this compound in natural waters is likely to be a complex process influenced by the specific sensitizers present, leading to a variety of transformation products.

Studies on the photodegradation of trichlorobenzenes (TCBs) in the presence of nitrite revealed the formation of trichloronitrobenzenes (TCNBs) and trichlorophenols (TCPs) as primary products. eaht.org This suggests that this compound could undergo further nitration or hydroxylation. The photolysis of 2-nitrotoluene yields nitrophenolic compounds, indicating that reactions involving the nitro group and the aromatic ring are prevalent. nih.gov For chlorinated compounds, reductive dechlorination is a common pathway, especially when photosensitized by electron donors. eaht.org Therefore, potential phototransformation products of this compound could include dichlorinated nitrophenols, chloronitrotoluenes (via dechlorination), and other hydroxylated or nitrated derivatives.

Table 2: Potential Phototransformation Pathways and Products for this compound based on Analogous Compounds

| Reaction Type | Mediating Species | Example Analogous Reaction | Potential Products from this compound |

|---|---|---|---|

| Hydroxylation | Hydroxyl Radicals (from NO₂⁻ photolysis) | Photolysis of 2-nitrotoluene yields nitrophenols. nih.gov | Dichloronitrophenols |

| Reductive Dechlorination | Electron Donors (e.g., Triethylamine) | Photosensitization of TCBs yields dichlorobenzenes. eaht.org | Chloro-3-nitrotoluene isomers |

| Nitration | Nitrite (NO₂⁻) | Photolysis of TCBs with nitrite yields TCNBs. eaht.org | Dichloro-dinitrotoluene isomers |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered environmentally friendly and are known for their high reaction rates and efficiency in mineralizing contaminants to less harmful substances like carbon dioxide. mdpi.com AOPs are particularly effective for treating recalcitrant organic compounds that are resistant to conventional treatment methods. tandfonline.com The generation of these powerful, non-selective hydroxyl radicals can be achieved through various methods, leading to different classifications of AOPs. mdpi.comkirj.ee

Homogeneous AOPs (e.g., Fenton, UV/H₂O₂, Ozonation)

Homogeneous AOPs are characterized by the uniform distribution of the catalyst and reactants in a single phase, typically in aqueous solution.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. omu.edu.trscirp.org This method is highly efficient for the degradation of a wide range of organic pollutants, including nitroaromatic compounds. researchgate.net The efficiency of the Fenton process is highly dependent on the solution's pH, with an optimal range typically around 3. omu.edu.tr At higher pH levels, the formation of ferric hydroxide (B78521) precipitates reduces the availability of free iron ions, thereby decreasing the generation of hydroxyl radicals. omu.edu.tr Conversely, at very low pH, the reaction slows down as iron complexes become less reactive with H₂O₂. omu.edu.tr The photo-Fenton process enhances the degradation rate by using UV light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com This significantly increases the efficiency of the process, with some studies showing that the combination of solar UV radiation can boost degradation efficiencies from 50-70% to 90-100%. nih.gov

UV/H₂O₂ Process: This process generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV-C radiation. conicet.gov.aracs.org It has been shown to be effective for the degradation of various nitroaromatic compounds. conicet.gov.aracs.org The degradation rate is considerably faster than photolysis alone. acs.org The optimal concentration of H₂O₂ is a critical parameter, as an excess can lead to scavenging of hydroxyl radicals, thereby reducing the process efficiency. conicet.gov.ar The efficiency of the UV/H₂O₂ process is also influenced by the wavelength of the UV radiation and the initial concentration of the pollutant. conicet.gov.aracs.org

Ozonation: Ozonation involves the use of ozone (O₃) as a powerful oxidant. tandfonline.com The degradation of pollutants can occur through direct reaction with molecular ozone or through the action of hydroxyl radicals generated from ozone decomposition, especially at higher pH values. tandfonline.comub.edu Combining ozonation with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly enhance the degradation rate by increasing the production of hydroxyl radicals. tandfonline.comomu.edu.tr For instance, the O₃/UV process has been reported to be 20 times more efficient than ozonation alone for the degradation of o-nitrotoluene. omu.edu.tr The addition of H₂O₂ to the ozonation process can also accelerate the oxidation of nitroaromatic compounds. omu.edu.tr

Heterogeneous AOPs (e.g., Photocatalysis)

Heterogeneous AOPs involve a catalyst in a different phase from the reactants, most commonly a solid catalyst in a liquid solution.

Photocatalysis: This process typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs. acs.orgmdpi.com These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which degrade organic pollutants. mdpi.com TiO₂ is widely studied due to its high photocatalytic activity, stability, and low cost. acs.orgmdpi.com The efficiency of photocatalysis can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. For instance, in the photocatalytic conversion of 3-nitrotoluene, the selectivity towards certain products can be controlled by modifying the catalyst, such as by loading it with platinum. acs.org Photocatalytic ozonation (O₃/UV/TiO₂), a combination of photocatalysis and ozonation, has been shown to be superior to either process alone due to synergistic effects that enhance the generation of hydroxyl radicals. bioline.org.br

Electrochemical Oxidation

Electrochemical oxidation is an AOP that uses an electric current to generate oxidizing species, including hydroxyl radicals, on the surface of an anode. scirp.org This method can directly oxidize pollutants or generate oxidants in situ. The electro-Fenton process is a notable example, where H₂O₂ is generated at the cathode and reacts with externally added or electrochemically generated Fe²⁺ to produce hydroxyl radicals. scirp.orgscirp.org The effectiveness of electrochemical oxidation is influenced by electrode material, current density, and the composition of the electrolyte solution. nih.gov Studies have shown that bacterial adaptation to nitroaromatic compounds can be linked to alterations in their electrochemical properties, suggesting the potential for electrochemical monitoring of bioremediation processes. nih.gov

Ultrasonic Irradiation

Ultrasonic irradiation, or sonolysis, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid. mdpi.comnih.gov The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals and hydrogen atoms. mdpi.com These radicals then attack and degrade organic pollutants. nih.gov The efficiency of sonochemical degradation is influenced by factors such as frequency, power intensity, and the presence of dissolved gases. nih.gov Sonolysis can be combined with other AOPs, such as ozonation, to enhance degradation efficiency. tandfonline.com

Kinetic Modeling of Degradation Processes

Kinetic modeling is essential for understanding and optimizing the degradation of pollutants by AOPs. For the UV/H₂O₂ process, simplified kinetic models have been developed based on the primary reactions involved in the initial stages of oxidation. conicet.gov.aracs.org These models can help determine the optimal concentration of H₂O₂ required for the fastest degradation rate of a given substrate. conicet.gov.aracs.org Competition kinetics, where the degradation rates of multiple compounds are compared, can be used to determine the rate constants for the reaction of hydroxyl radicals with specific pollutants. conicet.gov.ar For photocatalytic ozonation, degradation and mineralization often follow pseudo-first-order reaction kinetics. bioline.org.br Kinetic models for Fenton and photo-Fenton processes also consider the complex series of reactions involving iron species and hydrogen peroxide. omu.edu.tr These models are crucial tools for predicting the efficiency of AOPs under different operational conditions and for scaling up these technologies for practical applications.

Advanced Analytical Methodologies in 2,4 Dichloro 3 Nitrotoluene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, allowing for the physical separation of components within a mixture. For a substituted aromatic compound like 2,4-Dichloro-3-nitrotoluene, these methods are essential for isolating it from isomers and reaction byproducts that possess very similar physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nitroaromatic compounds. The development of a robust HPLC method is crucial for resolving this compound from a mixture of its positional isomers, which are often co-produced during synthesis.

A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For the separation of nitrotoluene and chloronitrobenzene isomers, C18 columns are frequently utilized due to their hydrophobic nature, which promotes interaction with the aromatic ring. nih.govresearchgate.netwelch-us.com Method development typically focuses on optimizing the mobile phase composition, which is often a gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govresearchgate.netrsc.org The selection of the mobile phase composition is critical as it directly influences the retention times and resolution of the isomers. rsc.org Columns with different selectivities, such as phenyl-based columns, can also be employed to enhance separation by leveraging π-π interactions between the stationary phase and the aromatic analytes. welch-us.com

The optimization process involves adjusting parameters to achieve baseline separation of all components of interest in the shortest possible time. Key parameters that are systematically varied during method development are detailed in the table below.

| Parameter | Common Range/Options | Purpose in Method Development |

| Stationary Phase (Column) | C18, C8, Phenyl, Polar-Embedded | To provide the primary mechanism of separation based on hydrophobicity and other interactions (e.g., π-π). |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | To elute compounds from the column; the ratio is adjusted to control retention time and resolution. |

| Flow Rate | 0.5 - 2.0 mL/min | To influence analysis time and separation efficiency; higher flow rates reduce time but can decrease resolution. |

| Column Temperature | Ambient to 60 °C | To affect solvent viscosity and improve peak shape and selectivity. |

| Detection Wavelength (UV) | 254 nm - 280 nm | To maximize the signal for the nitroaromatic compounds, which strongly absorb UV light. nih.govrsc.org |

By systematically adjusting these parameters, an effective HPLC method can be developed and validated for the routine analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the identification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing the product stream from the synthesis of this compound. This technique combines the superior separation capability of gas chromatography with the powerful identification power of mass spectrometry. icm.edu.pl

In the context of this compound research, GC-MS is primarily used to identify impurities and byproducts. During the nitration of 2,4-dichlorotoluene (B165549), several isomeric products can be formed. GC separates these isomers based on their boiling points and interactions with the column's stationary phase. icm.edu.pl A non-polar capillary column, such as one with a DB-5 stationary phase, is often effective for separating such isomers. epa.gov

Following separation by GC, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This pattern is determined by the molecule's structure and can be used to unambiguously identify it by comparison to spectral libraries. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups like NO2, Cl, or CH3. This allows for the definitive identification of the desired product and any structurally related impurities.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than traditional HPLC. This results in dramatically improved resolution, sensitivity, and speed of analysis. nih.gov

In the analysis of this compound, UPLC can offer substantial benefits. The high resolving power of UPLC is particularly advantageous for separating closely related isomers that may co-elute in a standard HPLC system. The increased sensitivity is beneficial for detecting trace-level impurities in a product batch. nih.gov Furthermore, the reduction in analysis time—often by a factor of up to ten compared to HPLC—allows for higher sample throughput, which is valuable in a research or quality control environment. The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the column, mobile phase, and temperature, but on a much faster timescale.

Spectroscopic Characterization Techniques

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. For an unambiguous confirmation of the identity and structure of this compound, a combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.comrsc.org

For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its specific substitution pattern.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the asymmetric substitution on the benzene (B151609) ring, the two remaining aromatic protons are in different chemical environments and would appear as two distinct signals, likely doublets due to coupling with each other. The methyl group protons would appear as a single signal (a singlet). The chemical shifts of these signals are influenced by the electron-withdrawing effects of the nitro and chloro groups. chemicalbook.comchegg.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each of the seven carbon atoms in the molecule, as they are all chemically non-equivalent. libretexts.org The chemical shifts of the aromatic carbons are particularly informative, with carbons bonded to the electron-withdrawing chloro and nitro groups shifted further downfield. The positions of the signals confirm the 2,4-dichloro and 3-nitro substitution pattern. libretexts.org

The predicted NMR data based on the structure of this compound is summarized in the table below.

| Type of Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ~7.5 - 8.0 | Doublet | Aromatic C-H | |

| ~7.5 - 8.0 | Doublet | Aromatic C-H | |

| ¹³C | ~20 | Singlet | -CH₃ |

| ~120-150 | 6 distinct singlets | Aromatic carbons |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in a compound. nih.govresearchgate.net

In the analysis of this compound, IR and Raman spectra would confirm the presence of the key structural components:

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found around 1335-1370 cm⁻¹. nih.gov

Aromatic Ring: The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

Chloro Substituents (C-Cl): The C-Cl stretching vibrations typically produce strong bands in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. researchgate.net

Methyl Group (CH₃): C-H stretching vibrations for the methyl group are found just below 3000 cm⁻¹, and its bending vibrations occur around 1375 and 1450 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it a good complementary technique to IR. mdpi.com For example, the symmetric stretch of the nitro group and the breathing modes of the aromatic ring often produce strong signals in the Raman spectrum. nih.gov Together, these two vibrational spectroscopy methods provide a comprehensive profile of the functional groups within the this compound molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro N=O | Symmetric Stretch | 1335 - 1370 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. dtic.milwikipedia.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms involved in these electronic transitions. libretexts.org

For this compound, the primary chromophore is the substituted benzene ring, which contains a system of conjugated π-electrons. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the chlorine atoms (-Cl), which have non-bonding electron pairs, significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum. The primary electronic transitions expected for this molecule involve the promotion of electrons from π and non-bonding (n) orbitals to anti-bonding π* orbitals. wikipedia.orgnih.gov

The main types of transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In aromatic systems like the toluene (B28343) derivative, these are responsible for strong absorption bands, typically designated as E (ethylenic) and B (benzenoid) bands. wikipedia.org For benzene itself, these appear around 180 nm, 200 nm, and 255 nm. wikipedia.org Substitution on the ring alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the chlorine atoms, to a π* anti-bonding orbital of the aromatic ring. researchgate.net These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower probability, resulting in weaker absorption bands. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Absorption Intensity | Associated Functional Groups |

| π → π | π (bonding) → π (anti-bonding) | High | Strong | Aromatic Ring, Nitro Group |

| n → π | n (non-bonding) → π (anti-bonding) | Low | Weak | Nitro Group, Chlorine Substituents |

| n → σ | n (non-bonding) → σ (anti-bonding) | High | Weak to Medium | Chlorine Substituents |

Terahertz (THz) Spectroscopy for Intermolecular Interactions

Terahertz (THz) spectroscopy, which operates in the far-infrared region of the electromagnetic spectrum (typically 0.1–10 THz), is an emerging technique for probing low-frequency molecular vibrations. nih.gov Unlike mid-infrared spectroscopy which primarily investigates intramolecular bond vibrations, THz spectroscopy is uniquely sensitive to weaker, collective motions such as intermolecular vibrations, lattice phonons in crystalline solids, and torsional modes of large functional groups. nih.govrsc.org This makes it an ideal tool for studying the solid-state structure and intermolecular interactions of compounds like this compound.

In the crystalline state, molecules of this compound are held in a specific arrangement by a network of weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions. The absorption of THz radiation excites the collective vibrational modes of this crystal lattice. These spectral features are highly specific to the crystalline structure and can be used to distinguish between different polymorphs (crystal forms) of the same compound. nih.gov

Computational studies on the structurally similar compound 2,4,6-trinitrotoluene (B92697) (TNT) provide significant insight into what can be expected for this compound. nih.gov First-principles calculations for TNT show that vibrational modes in the lower THz range (below approximately 1.5 THz) are dominated by intermolecular vibrations. nih.govnih.gov In contrast, modes at higher frequencies (above 2.0 THz) exhibit a mix of inter- and intramolecular characteristics, with the dominant intramolecular motions being the torsion of the nitro (-NO₂) and methyl (-CH₃) groups. nih.gov

Therefore, applying THz spectroscopy to this compound would allow for:

Characterization of Crystal Structure: The THz spectrum provides a distinct fingerprint of the compound's solid-state form, sensitive to the precise arrangement of molecules in the unit cell.

Analysis of Intermolecular Forces: The positions and intensities of the low-frequency absorption peaks are directly related to the strength and nature of the intermolecular interactions governing the crystal packing. mdpi.com

Distinction from Intramolecular Modes: THz spectroscopy allows for the separation of low-energy lattice vibrations from the higher-energy stretching and bending vibrations of individual chemical bonds, providing complementary information to Raman and FTIR spectroscopy.

This technique offers a non-destructive method to analyze the bulk solid material, revealing critical information about its condensed-phase structure and dynamics that is inaccessible with many other analytical methods.

Table 2: Information Probed by THz Spectroscopy vs. Mid-Infrared Spectroscopy

| Feature | Terahertz (THz) Spectroscopy (0.1-10 THz) | Mid-Infrared (IR) Spectroscopy (12-120 THz) |

| Energy Range | Low Energy | High Energy |

| Primary Target | Intermolecular Vibrations (Lattice Modes) | Intramolecular Vibrations (Bond Stretching & Bending) |

| Information Yield | Crystal structure, polymorphism, hydrogen bonding, van der Waals forces | Functional group identification, molecular structure confirmation |

| Application | Analysis of solid-state properties, explosives detection | Chemical identification, reaction monitoring, quality control |

Advanced Detection and Monitoring in Environmental Matrices

The detection and monitoring of this compound in environmental matrices such as water, soil, and air are critical for assessing contamination and ensuring environmental safety. Due to its potential persistence and the general concern for nitroaromatic compounds, sensitive and selective analytical methods are required. The most widely used methods for the determination of nitroaromatic compounds in environmental samples are based on chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.gov

Gas Chromatography (GC): GC is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. nih.gov When coupled with sensitive detectors, it provides excellent separation and quantification capabilities.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and nitro groups, making it an ideal choice for detecting this compound at trace levels. cdc.gov

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound, in addition to quantification. It is considered the gold standard for confirmation of identity. nih.govimpactfactor.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for compounds that may not be sufficiently volatile or thermally stable for GC analysis. For nitroaromatics, a UV detector is commonly employed, as the aromatic nitro-group is a strong chromophore. cdc.govusgs.gov

These advanced instrumental techniques are typically preceded by rigorous sample preparation steps to isolate the target analyte from the complex environmental matrix and pre-concentrate it to levels amenable to detection.

Method Validation for Environmental Samples

To ensure that analytical data are reliable, accurate, and reproducible, the chosen analytical method must be thoroughly validated. impactfactor.org Method validation is a systematic process that demonstrates the suitability of the analytical procedure for its intended purpose. environics.com For the determination of this compound in environmental samples, validation would be performed according to established guidelines (e.g., Eurachem, ICH) and would assess several key performance parameters. nih.govnih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to measure the analyte of interest unequivocally in the presence of other components in the sample matrix. environics.com | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Correlation coefficient (r²) ≥ 0.995. nih.gov |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value, often assessed by analyzing spiked samples. environics.com | Recovery typically within 80-120% for environmental samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. environics.com | Relative Standard Deviation (RSD) ≤ 15-20%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-Noise ratio (S/N) ≥ 3. environics.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-Noise ratio (S/N) ≥ 10. environics.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. environics.com | No significant impact on results from minor parameter changes. |

Sampling and Pre-concentration Techniques for Trace Analysis

Because this compound is likely to be present at very low concentrations (trace levels) in the environment, sampling and pre-concentration are crucial steps to isolate it from the bulk matrix and increase its concentration before instrumental analysis. env.go.jp The choice of technique depends on the environmental matrix.

Water Samples: Solid-Phase Extraction (SPE) is the most common and effective technique for extracting nitroaromatic compounds from aqueous samples. usgs.govmdpi.com Water is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent.

Sorbents: Common sorbents include C18-bonded silica (B1680970) and polymeric materials like styrene-divinylbenzene. mdpi.comresearchgate.net Molecularly imprinted polymers (MIPs) can also be designed for highly selective extraction of specific nitro compounds. nih.gov Other techniques like single-drop microextraction (SDME) and solid-phase microextraction (SPME) offer miniaturized, solvent-minimal alternatives. nih.gov

Soil and Sediment Samples: Extraction from solid matrices typically involves solvent extraction.

Soxhlet Extraction: A classical method involving continuous extraction with a solvent like acetonitrile or methanol. env.go.jp

Ultrasonic Extraction: The sample is sonicated with a solvent to enhance the extraction efficiency.

The resulting extract is often cleaned up and concentrated using SPE before analysis. env.go.jp

Air Samples: For air monitoring, analytes are typically trapped by drawing a known volume of air through a sorbent tube.

Sorbents: Silica gel is a common sorbent for trapping nitroaromatic compounds from the air. keikaventures.com After sampling, the compounds are desorbed with a solvent (e.g., methanol) for analysis. keikaventures.com

These pre-concentration steps can increase the analyte concentration by a factor of 100 to 1000 or more, which is essential for achieving the low detection limits required for environmental monitoring.

Table 4: Summary of Sampling and Pre-concentration Techniques

| Environmental Matrix | Sampling Technique | Pre-concentration/Extraction Method | Common Sorbents/Solvents |

| Water | Grab sampling | Solid-Phase Extraction (SPE), SPME, SDME | C18, Styrene-divinylbenzene, Molecularly Imprinted Polymers |

| Soil/Sediment | Core or grab sampling | Solvent Extraction (Soxhlet, Sonication) followed by SPE cleanup | Acetonitrile, Methanol |

| Air | Active sampling through a sorbent tube | Thermal or Solvent Desorption | Silica Gel |

Advanced Applications and Industrial Relevance of 2,4 Dichloro 3 Nitrotoluene As a Chemical Intermediate

Strategic Use in Agrochemical Synthesis

2,4-Dichloro-3-nitrotoluene serves as a critical precursor in the synthesis of active ingredients for the agrochemical industry. The transformation of this intermediate into targeted pesticides, including herbicides and fungicides, relies on the chemical reactivity of its nitro and chloro substituents. The primary synthetic strategy involves the reduction of the nitro group to form 2,4-dichloro-3-aminotoluene. This resulting aniline (B41778) derivative is a key building block that can undergo further chemical modifications to produce the final agrochemical product.

For instance, many modern herbicides are derivatives of substituted anilines. The amine functional group in 2,4-dichloro-3-aminotoluene allows for the introduction of other moieties through reactions such as N-alkylation, acylation, or diazotization, leading to compounds with specific herbicidal activity. The presence of the chlorine atoms on the aromatic ring is also crucial, as halogenation is a common feature in agrochemicals that often enhances their biological activity and environmental persistence.

While direct public-domain examples for this compound are specific, the utility of its structural analogs is well-documented. For example, the closely related intermediate 2-chloro-4-nitrotoluene (B140621) is a known precursor in the manufacturing of the herbicide Chlortoluron. google.com Similarly, nitrotoluene isomers are broadly used in the production of agricultural chemicals. nih.gov The synthesis pathway for these compounds underscores the strategic importance of the nitro-to-amine reduction as a foundational step in creating complex agrochemical molecules.

Precursor in Dyestuff and Pigment Production

The production of synthetic dyes and pigments frequently relies on chlorinated and nitrated aromatic intermediates. google.comepa.gov this compound is a valuable precursor in this sector, primarily through its conversion to 2,4-dichloro-3-aminotoluene. This amine is a crucial component for the synthesis of azo dyes, which constitute a large and commercially significant class of colorants.

The synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amine (in this case, 2,4-dichloro-3-aminotoluene) is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic solution) to form a highly reactive diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol (B47542), naphthol, or another aromatic amine. This reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the color of the dye.

The final color and properties of the dye, such as its lightfastness and solubility, can be finely tuned by the choice of the diazonium salt and the coupling component. The two chlorine atoms on the 2,4-dichloro-3-aminotoluene moiety can enhance the stability and brilliance of the resulting dye. The utility of dichlorinated anilines in this application is well-established; for example, 2,4-dichloroaniline (B164938) is used as a starting material for producing disazo disperse dyes. scialert.net

Intermediate in Complex Pharmaceutical Synthesis

In the pharmaceutical industry, this compound functions as a key starting material for the synthesis of active pharmaceutical ingredients (APIs). The core value of this intermediate lies in its role as a precursor to highly functionalized aniline derivatives, which are prevalent structural motifs in many drug molecules. The reduction of the nitro group to an amine is the pivotal first step in most synthetic pathways. innospk.com

The resulting 2,4-dichloro-3-aminotoluene can be further elaborated through various organic reactions to build the complex molecular architecture of a target drug. The strategic placement of the chlorine atoms and the amino group allows for regioselective modifications, which is critical for achieving the desired biological activity.

The importance of dichlorinated toluene (B28343) derivatives in pharmaceuticals is highlighted by the synthesis of the antimalarial drug Ardipine, which utilizes 2,4-dichlorotoluene (B165549) as a key intermediate. patsnap.com While specific examples for the 3-nitro isomer are proprietary, the established synthetic routes for related compounds confirm the value of the dichlorotoluene scaffold in medicinal chemistry. The synthesis of various pharmaceutically relevant molecules often involves the reduction of nitroarenes as a key transformation. researchgate.net

Manufacturing Processes and Economic Considerations

The industrial production of this compound is typically achieved through the nitration of 2,4-dichlorotoluene. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry.

Manufacturing Process: The most common industrial method involves reacting 2,4-dichlorotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).

Reaction: C₆H₃(CH₃)Cl₂ + HNO₃ --(H₂SO₄)--> C₆H₂(CH₃)Cl₂(NO₂) + H₂O

Role of Sulfuric Acid: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to prevent over-nitration (the formation of dinitrotoluene byproducts) and to ensure regioselectivity. The nitration of p-chlorotoluene to produce its nitro derivatives is typically carried out at temperatures between 15-20°C. googleapis.com

The table below outlines typical parameters for the nitration of a dichlorotoluene precursor.

| Parameter | Condition | Purpose |

| Starting Material | 2,4-Dichlorotoluene | Provides the aromatic backbone. |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the nitronium ion (NO₂⁺). |

| Temperature | 10-30°C | To control reaction rate and minimize byproduct formation. |

| Reaction Time | 2-6 hours | To ensure complete conversion of the starting material. |

| Work-up | Water quench, neutralization | To stop the reaction and separate the product from the acid. |

Economic Considerations: The economic viability of producing this compound is influenced by several factors:

Raw Material Costs: The prices of 2,4-dichlorotoluene, nitric acid, and sulfuric acid are the primary drivers of production cost. intratec.us

Energy Consumption: The need for cooling to control the exothermic nitration reaction represents a significant energy cost.

Waste Treatment: The process generates large quantities of acidic wastewater, which requires costly neutralization and treatment before disposal.

Market Demand: The demand from the end-use industries (agrochemicals, dyes, pharmaceuticals) ultimately determines the market price and profitability of the intermediate. google.com

Future Research Directions for Sustainable Chemistry and Industrial Innovation

Future research and industrial innovation concerning this compound and related compounds are heavily focused on the principles of green and sustainable chemistry. The goal is to develop manufacturing processes that are safer, more efficient, and have a smaller environmental footprint.

Key Research Areas:

Greener Nitration Methods: There is significant research into replacing the conventional mixed-acid process to eliminate the generation of acidic waste. Promising alternatives include:

Solid Acid Catalysts: Using recyclable catalysts like zeolites can promote nitration with high selectivity and simplify product separation. researchgate.netresearchgate.net

Milder Nitrating Agents: Systems such as bismuth subnitrate and thionyl chloride are being explored for nitration under milder conditions. nih.gov

Sustainable Reduction Technologies: The subsequent reduction of the nitro group is another area of focus. Traditional methods often use stoichiometric amounts of metals like tin or iron, which generate metallic waste. Modern approaches include:

Catalytic Hydrogenation: Using hydrogen gas with a heterogeneous catalyst (e.g., palladium on carbon) is a cleaner alternative.

Flow Chemistry: Performing the nitro reduction in a continuous-flow reactor can improve safety, efficiency, and scalability. Metal-free reduction using agents like trichlorosilane (B8805176) has been successfully demonstrated in flow systems. beilstein-journals.org

Novel Catalysts: The development of robust and recyclable catalysts, such as V₂O₅/TiO₂, for the selective reduction of nitroarenes represents a significant step towards sustainable amine synthesis. researchgate.net

The table below summarizes the shift from traditional to sustainable methods.

| Process Step | Traditional Method | Sustainable Alternative | Advantage |

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalysts (e.g., Zeolites) | Eliminates liquid acid waste; catalyst is recyclable. |

| Nitro Reduction | Stoichiometric Metal (e.g., Sn/HCl) | Catalytic Hydrogenation or Flow Reduction | Reduces metal waste; increases efficiency and safety. |

These innovations aim to not only reduce the environmental impact of chemical manufacturing but also to improve the economic efficiency of producing valuable intermediates like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-3-nitrotoluene, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of toluene derivatives. For example, nitration of 4-chlorotoluene can yield 4-chloro-3-nitrotoluene as a primary product, but controlling temperature (<50°C) and using nitromethane as a solvent reduces poly-nitration by-products . Chlorination steps require careful stoichiometry to avoid over-chlorination; co-products like 2-chloro-6-nitrotoluene may form if positional selectivity is not optimized .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substituent positions. For example, aromatic proton splitting patterns distinguish nitro and chloro groups in the 2,4-positions .

- GC-MS : Used to verify purity and identify volatile by-products (e.g., dichlorinated isomers) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry in derivatives .

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

- Methodological Answer :

- Melting Point : ~34–38°C (similar to 4-chloro-2-nitrotoluene), requiring storage below 25°C to prevent liquefaction .

- Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetone), which are preferred for reactions .

- Stability : Light-sensitive; degradation studies recommend amber glassware and inert atmospheres to prevent nitro-group reduction .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nitration and chlorination in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites by analyzing electron density and substituent effects. For example, nitro groups direct subsequent chlorination to meta/para positions .

- Molecular Dynamics Simulations : Model solvent effects (e.g., nitromethane) on reaction pathways to optimize yields .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of nitro groups under alkaline conditions forms phenolic by-products. Stabilization requires pH-neutral buffers and desiccants .

- Accelerated Aging Studies : Use HPLC to monitor degradation kinetics at elevated temperatures (40–60°C), extrapolating shelf-life via Arrhenius equations .

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Rate Determination : Employ stopped-flow spectroscopy to measure NAS rates with amines or thiols. Polar solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Isotopic Labeling : Deuterated analogs (e.g., [2,4,6-H]-substrates) track hydrogen migration during substitution .

Data Contradictions and Validation

- CAS Registry Variability : lists multiple CAS numbers (287-609-7, 217-227-8, 85554-76-3), likely corresponding to isomers or registry updates. Researchers must verify compound identity via spectral databases (e.g., PubChem) and cross-check synthetic routes .

- Synthesis By-Products : Co-production of 4-chloro-2-nitrotoluene (CAS 89-59-8) during nitration highlights the need for precise temperature control and post-synthesis purification (e.g., fractional crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.